molecular formula C20H21F3N2O4S B2570663 (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1235676-43-3

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2570663
M. Wt: 442.45
InChI Key: SHQFSIHVJVCFJD-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Inhibition of Carbonic Anhydrases

A study by Alafeefy et al. (2015) explored a series of benzenesulfonamides, including compounds with structures similar to the chemical , as inhibitors of human carbonic anhydrases (CAs). These enzymes are involved in various physiological and pathological processes. The compounds showed significant inhibitory activity against specific CA isozymes, which are cytosolic (hCA I and II) and tumor-associated (hCA IX and XII). This research suggests potential applications in designing inhibitors for cancer therapy due to the compound's activity against tumor-associated CAs (Alafeefy et al., 2015).

Oxidative Cross-Coupling Reactions

Miura et al. (1998) investigated the reactivity of N-(2‘-Phenylphenyl)benzenesulfonamides with acrylate esters in the presence of a palladium-copper catalyst system. While not directly mentioning the exact compound, this research provides insights into the chemical's potential for participating in oxidative cross-coupling reactions. These reactions are crucial for synthesizing complex organic molecules, indicating its utility in organic synthesis and pharmaceutical chemistry (Miura et al., 1998).

Bioactive Sulfonamides with Cholinesterase Inhibition

Khalid (2012) synthesized a series of sulfonamides bearing the piperidine nucleus, demonstrating talented activity against cholinesterase enzymes. These enzymes are targets for treating neurodegenerative diseases such as Alzheimer's. The study highlights the compound's potential framework for developing new therapeutics aimed at managing cognitive decline (Khalid, 2012).

Supramolecular Polymer Complexes

Research by El-Sonbati et al. (2018) on polymeric complexes involving a similar sulfa drug derivative demonstrates the compound's relevance in material science. These complexes were studied for their structural and spectroscopic properties, indicating potential applications in designing new materials with specific optical or electronic properties (El-Sonbati et al., 2018).

properties

IUPAC Name

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c21-20(22,23)16-3-1-5-18(13-16)30(27,28)24-14-15-8-10-25(11-9-15)19(26)7-6-17-4-2-12-29-17/h1-7,12-13,15,24H,8-11,14H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQFSIHVJVCFJD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

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